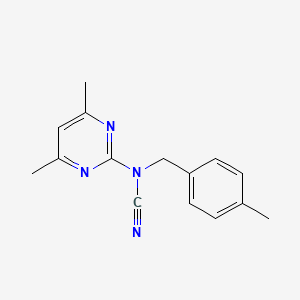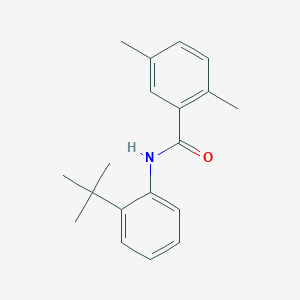
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a pyrimidine derivative that has been shown to exhibit promising biological properties, including anti-inflammatory and anti-tumor effects.
Applications De Recherche Scientifique
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide is not fully understood. However, it has been suggested that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide may also induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a central role in the process of programmed cell death.
Biochemical and Physiological Effects:
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can inhibit the proliferation of cancer cells and induce apoptosis. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have demonstrated that (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low toxicity. (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide has been shown to have low cytotoxicity in vitro and in vivo. Another advantage is its potential application in various fields of scientific research, including anti-inflammatory and anti-tumor research. However, one limitation of using (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide. One potential area of research is the development of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of (4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
(4,6-dimethyl-2-pyrimidinyl)(4-methylbenzyl)cyanamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-[(4-methylphenyl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-11-4-6-14(7-5-11)9-19(10-16)15-17-12(2)8-13(3)18-15/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZBYVTYYSYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C#N)C2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-pyrimidin-2-yl)-(4-methyl-benzyl)-cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)



![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)


![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)